3,6-Dichloro-4-(oxolan-2-yl)pyridazine
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Overview
Description
3,6-Dichloro-4-(oxolan-2-yl)pyridazine is a heterocyclic compound with a molecular weight of 219.1 g/mol . This compound features a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and an oxolane ring at position 4. It is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 3,6-Dichloro-4-(oxolan-2-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with oxirane (ethylene oxide) under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the opening of the oxirane ring and its subsequent attachment to the pyridazine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3,6-Dichloro-4-(oxolan-2-yl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The oxolane ring can be oxidized to form a lactone or reduced to form a diol.
Common reagents used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6-Dichloro-4-(oxolan-2-yl)pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-(oxolan-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The exact pathways and targets depend on the specific application and the biological context in which the compound is used . For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
3,6-Dichloro-4-(oxolan-2-yl)pyridazine can be compared with other pyridazine derivatives, such as:
3,6-Dichloropyridazine: Lacks the oxolane ring and has different chemical properties and applications.
4-(Oxolan-2-yl)pyridazine: Lacks the chlorine substituents, which affects its reactivity and biological activity.
Pyridazine: The parent compound, which is less substituted and has broader applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H8Cl2N2O |
---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
3,6-dichloro-4-(oxolan-2-yl)pyridazine |
InChI |
InChI=1S/C8H8Cl2N2O/c9-7-4-5(8(10)12-11-7)6-2-1-3-13-6/h4,6H,1-3H2 |
InChI Key |
ZFEVYGDCNIPHIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=CC(=NN=C2Cl)Cl |
Origin of Product |
United States |
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